5-(1-Hydroxyethyl)-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to achieve the desired product . Similarly, the conversion of 2-aminopyridines into 5-substituted derivatives is mediated by 1-hydroxymethylbenzotriazole, with subsequent substitution reactions to introduce various electrophiles .
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives are often characterized using techniques such as X-ray diffraction analysis, IR, Raman spectra, and DFT quantum chemical calculations. For example, the structure and vibrational properties of 2-hydroxy-5-methylpyridine-3-carboxylic acid were characterized, revealing a double hydrogen bridge system and an eight-membered arrangement characteristic of pyridine derivatives . The molecular and crystal structures of hydroxy derivatives of hydropyridine also demonstrate the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including alkylation, acylation, and electrophilic substitution. The methylation of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, for example, results in a mixture of N- and O-alkylation products . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has also been examined, demonstrating the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, methoxy, and amino groups can affect properties like solubility, boiling point, and reactivity. The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, showcases the impact of substituents on the properties and potential applications of pyridine derivatives . Schiff bases derived from pyridine compounds, such as 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, exhibit interesting properties like fluorescence, which can be characterized by various spectroscopic methods .
Scientific Research Applications
Chemical Synthesis and Derivative Development
- Researchers have explored the chemical modification of pyridine derivatives, including compounds similar to 5-(1-Hydroxyethyl)-2-methylpyridine. This includes studies on methylation processes, leading to the development of new heterocyclic derivatives with potential biological activities (Janin et al., 1999).
Vitamin B6 Analogs
- The compound has been studied in the context of synthesizing Vitamin B6 analogs. This includes the synthesis of 4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate, achieved by oxidation processes (Karpeiskii et al., 1971).
Synthesis of Bipyridine Derivatives
- The compound has been used in the synthesis of bipyridine derivatives, highlighting its utility in creating complex heterocyclic structures (Smith et al., 2003).
Crystal Structure Analysis
- Studies have also been conducted on the crystal structure of related pyridine compounds, which are important for understanding the physical and chemical properties of these molecules (Sherfinski & Marsh, 1975).
Medicinal Chemistry
- The structural character of imidazopyridine, a closely related compound, has been recognized for its wide applications in medicinal chemistry, which could be relevant to the applications of 5-(1-Hydroxyethyl)-2-methylpyridine (Bagdi et al., 2015).
Schiff Base Synthesis
- The synthesis of Schiff bases using similar pyridine compounds demonstrates its potential application in organic chemistry and coordination chemistry (Linsha, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and possible modifications that could be made to the compound to enhance its properties or activity.
properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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